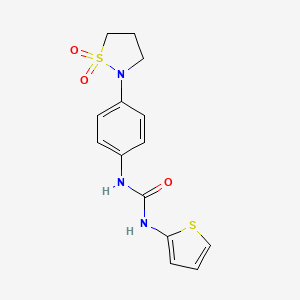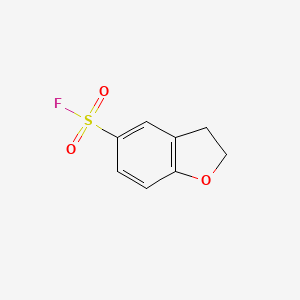![molecular formula C15H15ClN4O2S B2523861 N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide CAS No. 1223402-44-5](/img/structure/B2523861.png)
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide is a synthetic chemical compound with significant potential in various fields of scientific research. Its unique structure, consisting of a pyrimidine ring with chloro and methylsulfanyl substitutions, as well as a benzamide moiety, suggests versatile chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitutions:
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Chloro and Methylsulfanyl Substitutions: : Chlorination and methylsulfanyl substitution reactions are performed using reagents like thionyl chloride and methylthiol.
Formation of Formamido and Benzamide Moieties: : The formamido group is introduced via formylation, followed by the attachment of the benzamide group through amide bond formation.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions It Undergoes
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide can undergo various types of chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions may target the formamido group, converting it into an amine using reducing agents like lithium aluminium hydride.
Substitution: : The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Amines, thiols.
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxide, sulfone derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Substituted pyrimidine derivatives.
科学的研究の応用
Use in Chemistry
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide serves as an intermediate in the synthesis of more complex molecules, aiding in the development of novel compounds for various applications.
Use in Biology and Medicine
In biological research, this compound is explored for its potential as a pharmacophore, exhibiting activity against certain enzymes and receptors. Its structural features suggest applications in designing inhibitors for specific biological targets.
Use in Industry
Industrially, this compound may be used in the development of agrochemicals, pharmaceuticals, and other specialized chemicals due to its versatile reactivity.
作用機序
Molecular Targets and Pathways Involved
The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring and benzamide moieties play crucial roles in binding to these targets, influencing biochemical pathways.
類似化合物との比較
Comparison with Other Similar Compounds
Compared to other pyrimidine and benzamide derivatives, N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide stands out due to its unique combination of chloro and methylsulfanyl substitutions. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for diverse applications.
List of Similar Compounds
5-Chloro-2-(methylsulfanyl)pyrimidine
N-(2-{[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide
N-(2-{[5-Chloro-2-(ethylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide
This compound holds promise in numerous areas, from synthetic chemistry to medicinal research, underscoring its significance in the scientific community.
特性
IUPAC Name |
N-(2-benzamidoethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-23-15-19-9-11(16)12(20-15)14(22)18-8-7-17-13(21)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUFHDOSXCNPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCNC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
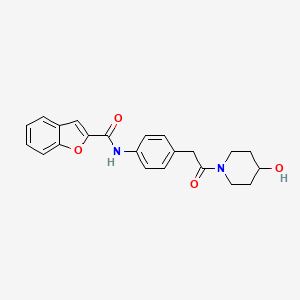

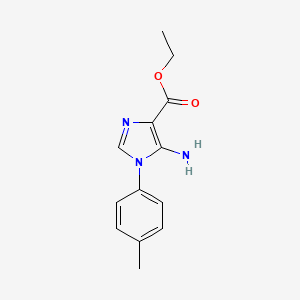
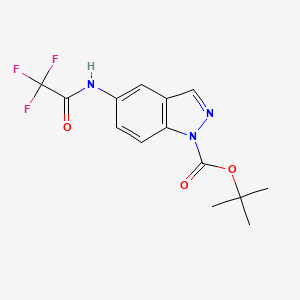

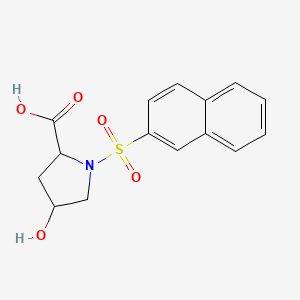
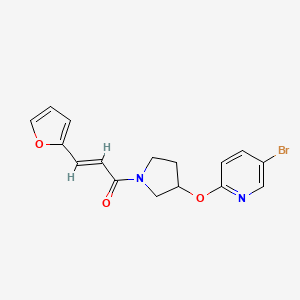
![N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2523791.png)
![3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2523794.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523795.png)
![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2523796.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2523797.png)
